
Fmoc-S-carboxymethyl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-S-carboxymethyl-L-cysteine: is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The molecular formula of this compound is C20H19NO6S, and it has a molecular weight of 401.43 . This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-S-carboxymethyl-L-cysteine typically involves the protection of the cysteine thiol group with an Fmoc group. One practical approach to synthesizing Fmoc-L-cysteine involves the use of thioglycosides due to their high chemical and enzymatic stability . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the protection and subsequent deprotection steps.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to ensure high yield and purity of the final product. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
化学反応の分析
Types of Reactions: Fmoc-S-carboxymethyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. The Fmoc group can be removed under basic conditions, revealing the free thiol group of cysteine, which can then participate in further chemical reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfide bonds, while reduction can regenerate the free thiol group .
科学的研究の応用
Chemistry: Fmoc-S-carboxymethyl-L-cysteine is widely used in peptide synthesis as a building block. Its protected thiol group allows for selective reactions, making it valuable in the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study protein structure and function. The ability to introduce cysteine analogs into proteins helps in understanding disulfide bond formation and protein folding .
Medicine: Its stability and reactivity make it a suitable candidate for modifying peptides to enhance their therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including as standards for mass spectrometry and in the development of diagnostic assays .
作用機序
The mechanism of action of Fmoc-S-carboxymethyl-L-cysteine involves its role as a protected cysteine derivative. The Fmoc group protects the thiol group of cysteine, preventing unwanted reactions during peptide synthesis. Upon deprotection, the free thiol group can participate in forming disulfide bonds, which are crucial for the structural integrity of proteins . The molecular targets and pathways involved include the thiol-disulfide exchange reactions that are essential for protein folding and stability .
類似化合物との比較
Fmoc-Cys(Trt)-OH: Another Fmoc-protected cysteine derivative with a trityl group protecting the thiol group.
Fmoc-Cys(methylcarboxamide)-OH: A derivative used for introducing carboxamidomethyl modifications in peptides.
Uniqueness: Fmoc-S-carboxymethyl-L-cysteine is unique due to its specific carboxymethyl protection, which offers distinct reactivity and stability compared to other cysteine derivatives. This uniqueness makes it particularly valuable in specific peptide synthesis applications where selective reactivity is required .
特性
分子式 |
C20H19NO6S |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
(2R)-3-(carboxymethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H19NO6S/c22-18(23)11-28-10-17(19(24)25)21-20(26)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1 |
InChIキー |
XBOWICHXMBVKIH-KRWDZBQOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCC(=O)O)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



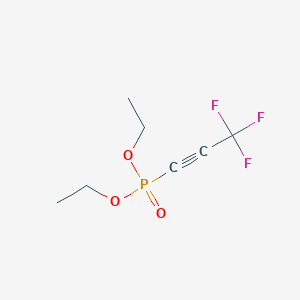
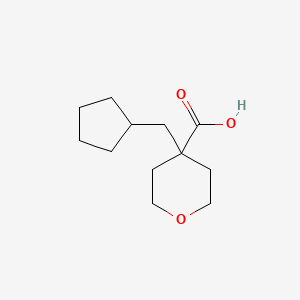
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)
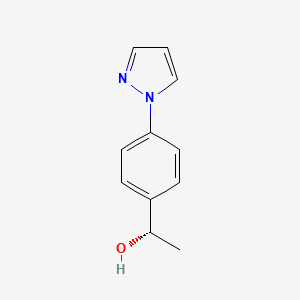
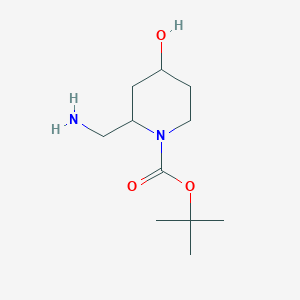

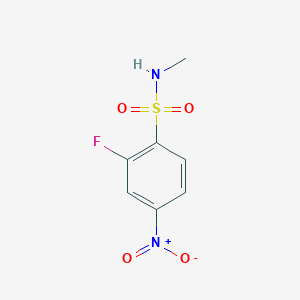
![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol](/img/structure/B13616750.png)
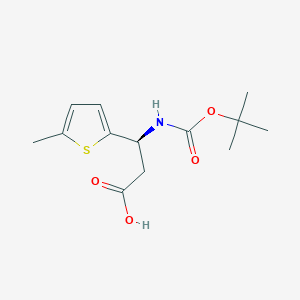
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)
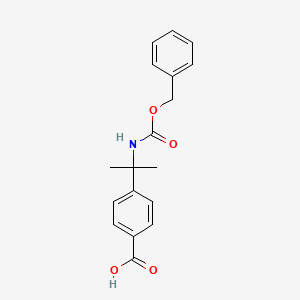

![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)
